molecular formula C4H7Cl2NO B8426773 2-Dichloromethyl-1,3-oxazolidine

2-Dichloromethyl-1,3-oxazolidine

Cat. No. B8426773
M. Wt: 156.01 g/mol
InChI Key: MKDVVYSFCOAWPD-UHFFFAOYSA-N
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Patent
US04197110

Procedure details

2nd part: By operating as in the second part of Example 13, but using 23.5 g (0.15 mole) of 2-dichloromethyl-1,3-oxazolidine, 18 g (0.18 mole) of triethylamine and 24.3 g (0.165 mole) of dichloroacetyl chloride in 200 ml of chloroform, after the removal of the chloroform by distillation under vacuum, 39.4 g (yield 98%) of crude 2-dichloromethyl-3-dichloroacetyl-1,3-oxazolidine is obtained.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
24.3 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:8])[CH:3]1[NH:7][CH2:6][CH2:5][O:4]1.C(N(CC)CC)C.[Cl:16][CH:17]([Cl:21])[C:18](Cl)=[O:19]>C(Cl)(Cl)Cl>[Cl:1][CH:2]([Cl:8])[CH:3]1[N:7]([C:18](=[O:19])[CH:17]([Cl:21])[Cl:16])[CH2:6][CH2:5][O:4]1

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
ClC(C1OCCN1)Cl
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
24.3 g
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after the removal of the chloroform
DISTILLATION
Type
DISTILLATION
Details
by distillation under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC(C1OCCN1C(C(Cl)Cl)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 39.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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